1-(4-Fluoro-2-methylphenyl)butan-1-amine is a compound belonging to the class of substituted phenethylamines. It features a butan-1-amine backbone with a 4-fluoro-2-methylphenyl group attached, which contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry. The presence of the fluorine atom and the methyl group can influence the compound's biological activity and pharmacological profile.
This compound can be synthesized through various organic reactions, including reductive amination and metal-catalyzed processes. Its synthesis often involves starting materials that are readily available in chemical supply chains or can be derived from simpler organic compounds.
1-(4-Fluoro-2-methylphenyl)butan-1-amine is classified as an organic amine and falls under the broader category of phenethylamines, which are known for their stimulant properties. It is also recognized for its potential therapeutic applications in treating mood disorders and other medical conditions.
The synthesis of 1-(4-Fluoro-2-methylphenyl)butan-1-amine can be achieved through several methods:
The synthetic routes often require careful control of reaction conditions, including temperature, pressure, and the concentration of reactants. The use of continuous flow reactors in industrial settings helps maintain consistent quality and yield during production.
The molecular structure of 1-(4-Fluoro-2-methylphenyl)butan-1-amine can be represented as follows:
This indicates that the compound contains twelve carbon atoms, sixteen hydrogen atoms, one fluorine atom, and one nitrogen atom.
The compound's molecular weight is approximately 201.26 g/mol. Its structural formula highlights the importance of the fluorine substituent on the aromatic ring, which can significantly affect its chemical reactivity and biological interactions.
1-(4-Fluoro-2-methylphenyl)butan-1-amine participates in various chemical reactions typical for amines:
The choice of reagents and conditions is crucial for achieving high yields and purity in these reactions. For example, oxidation typically requires controlled conditions to prevent overoxidation or degradation of sensitive functional groups.
The mechanism by which 1-(4-Fluoro-2-methylphenyl)butan-1-amine exerts its effects is primarily linked to its interaction with neurotransmitter systems in the brain. As a phenethylamine derivative, it may influence dopamine and norepinephrine pathways, potentially enhancing mood and cognitive function.
Studies suggest that compounds with similar structures exhibit stimulant effects, leading to increased alertness and energy levels. The presence of fluorine may enhance lipophilicity, allowing for better penetration across biological membranes .
1-(4-Fluoro-2-methylphenyl)butan-1-amine is expected to be a colorless to pale yellow liquid or solid at room temperature. Its melting point and boiling point will vary based on purity and specific structural characteristics.
The compound is soluble in organic solvents such as ethanol and dichloromethane but may have limited solubility in water due to its hydrophobic aromatic structure. Its stability under various conditions should be assessed through rigorous testing.
1-(4-Fluoro-2-methylphenyl)butan-1-amine has several potential applications:
1-(4-Fluoro-2-methylphenyl)butan-1-amine represents a strategically designed fluorinated aromatic amine integrating two pharmacologically significant features: a 4-fluoro-2-methylphenyl group and a butan-1-amine chain. This molecular architecture positions it within a class of compounds where fluorine substitution and alkyl chain geometry critically influence bioactivity, metabolic stability, and target binding efficiency. Its structural core appears in intermediates for bioactive molecules (e.g., NT-814 [5]) and exemplifies modern fluorination strategies aimed at optimizing drug-like properties.
The strategic inclusion of fluorine in bioactive amines stems from its ability to modulate pharmacokinetics and target engagement. Fluorine constitutes ~20% of modern pharmaceuticals due to its unique properties: high electronegativity (3.98 Pauling), small atomic radius (1.47 Å), and strong C–F bond (472 kJ/mol) that blocks metabolic hotspots [2]. Early fluorinated drugs like fluoxetine (Prozac®) demonstrated that aromatic fluorine could enhance blood-brain barrier penetration and prolong half-life. By the 2020s, FDA approvals of fluorinated drugs surged, with 10 fluorinated agents approved in 2021 alone for conditions ranging from oncology to virology [2].
Aromatic amines bearing ortho-alkyl and para-fluoro substituents—such as the 4-fluoro-2-methylphenyl group in 1-(4-Fluoro-2-methylphenyl)butan-1-amine—emerged as privileged motifs. The fluorine atom adjusts electron density at binding sites, while the ortho-methyl group enhances conformational stability and lipophilicity [2] [5]. This synergy improves membrane permeability and resistance to oxidative metabolism, aligning with drug design principles that prioritize bioavailability and sustained target engagement.
Table 1: Impact of Fluorine on Drug Development
Property Modulated | Effect of Fluorine | Consequence for Drug Design |
---|---|---|
Metabolic Stability | Blocks cytochrome P450 oxidation sites | Extended plasma half-life |
Lipophilicity | Increases log P (hydrophobicity) | Enhanced membrane permeability |
pKa of Adjacent Amines | Electron-withdrawing effect lowers pKa | Improved solubility and bioavailability |
Conformation | Stabilizes bioactive rotamers via steric/electronic effects | Higher target affinity |
The 4-fluoro-2-methylphenyl unit is not a passive scaffold but a dynamic pharmacophore. Key effects arise from substituent positioning:
In the neurokinin-1 antagonist NT-814, the 4-fluoro-2-methylphenyl pyridin-3-amine intermediate relies on this motif for potent binding. The fluorine’s position enhances electron deficiency in the pyridine ring, while the methyl group prevents unfavorable binding pocket interactions [5]. Such precision underscores why regiospecific fluorine substitution is irreplaceable in modern medicinal chemistry.
1-(4-Fluoro-2-methylphenyl)butan-1-amine belongs to a broader class of fluorinated butanamines with distinct bioactivities governed by chain branching and aryl substitution patterns:
Critically, chain isomerism differentiates activity. Butan-1-amine (linear chain) versus 2-methylpropan-1-amine (branched) isomers exhibit distinct physicochemical behaviors. Linear chains enhance flexibility for target fitting, while branched chains improve metabolic stability via steric protection [7].
Table 2: Structural and Property Comparison of Butanamine Analogues
Compound | Molecular Weight | Key Features | Structural Implications |
---|---|---|---|
1-(4-Fluoro-2-methylphenyl)butan-1-amine | 179.23 g/mol | - para-F, ortho-CH₃ - Linear C4 chain | Optimal log P (~2.8), balanced conformation |
1-(4-Methylphenyl)butan-2-amine | 163.26 g/mol | - para-CH₃ - Chiral center at C2 | Lower dipole moment; enantiomer-specific activity |
4-Amino-1-(4-fluoro-2-methylphenyl)butan-1-one | 195.24 g/mol | - Ketone linker - Terminal amine | Higher polarity; dual H-bond donor/acceptor |
1-(4-Fluorophenyl)-2-methylpropan-1-amine | 167.21 g/mol | - Branched alkyl chain | Enhanced metabolic resistance; reduced conformational flexibility |
Table 3: Predicted Physicochemical Properties
Property | 1-(4-Fluoro-2-methylphenyl)butan-1-amine | 1-(4-Methylphenyl)butan-2-amine | 4-Amino-1-(4-fluoro-2-methylphenyl)butan-1-one |
---|---|---|---|
log P (Octanol/Water) | 2.82 | 2.45 | 1.98 |
Polar Surface Area (Ų) | 26.0 | 26.0 | 52.0 |
Water Solubility (mg/L) | 85 | 110 | 320 |
pKa (Amine Group) | 9.7 | 9.9 | 8.1 (amine), - (ketone) |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8